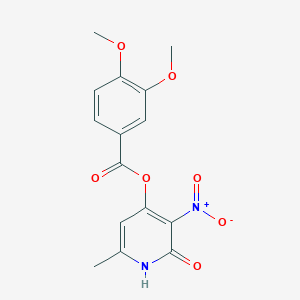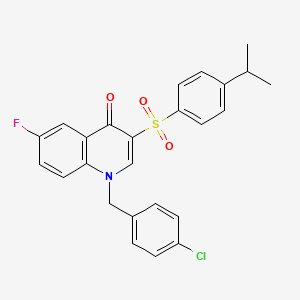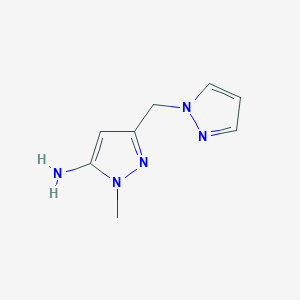
6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H23Cl2N3O3 and its molecular weight is 568.45. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Research by Minegishi et al. (2015) on a series of indenopyrazoles, which share a similar complexity in molecular structure to the requested compound, demonstrated that certain derivatives exhibit promising antiproliferative activity toward human cancer cells. This activity is attributed to the compounds' ability to inhibit tubulin polymerization, a critical process in cell division. The study highlights the potential of structurally complex compounds in cancer therapy, particularly in targeting microtubule formation and inducing cell cycle arrest in cancerous cells (Minegishi et al., 2015).
Antimicrobial and Antioxidant Properties
Another study focused on quinolinyl chalcones containing a pyrazole group, synthesized via Claisen–Schmidt condensation. These compounds were characterized and evaluated for their antimicrobial properties against various bacterial and fungal strains, as well as for their antioxidant activity. The study illustrates the potential of quinoline and pyrazole derivatives in developing new antimicrobial and antioxidant agents, which could be applicable in pharmaceuticals and materials science (Prasath et al., 2015).
Applications in Materials Science
The work by Hussein et al. (2016) on synthesizing and evaluating quinolinone derivatives as antioxidants for lubricating greases provides an example of the material science applications of complex organic compounds. The study found that these synthesized compounds effectively inhibit oxidation in lubricating greases, demonstrating the role of quinolinone derivatives in enhancing the durability and performance of industrial materials (Hussein et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 2-chlorobenzoyl chloride, which is then reacted with 4-methoxyphenylhydrazine to form the second intermediate, 1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. The third intermediate is 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinoline, which is then reacted with the second intermediate to form the final product.", "Starting Materials": [ "2-chlorobenzoic acid", "thionyl chloride", "4-methoxyphenylhydrazine", "sodium acetate", "acetic anhydride", "6-chloro-4-phenylquinolin-2(1H)-one", "triethylamine", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "2-chlorobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoyl chloride.", "4-methoxyphenylhydrazine is reacted with 1 equivalent of sodium acetate in acetic anhydride to form 1-(4-methoxyphenyl)hydrazine acetate.", "1-(4-methoxyphenyl)hydrazine acetate is reacted with 2-chlorobenzoyl chloride in the presence of triethylamine and dimethylformamide to form 1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid.", "6-chloro-4-phenylquinolin-2(1H)-one is reacted with 1 equivalent of sodium hydroxide in chloroform to form 6-chloro-4-phenylquinolin-2(1H)-ol.", "6-chloro-4-phenylquinolin-2(1H)-ol is reacted with 1 equivalent of hydrochloric acid in water to form 6-chloro-4-phenylquinolin-2(1H)-one.", "6-chloro-4-phenylquinolin-2(1H)-one is reacted with 1 equivalent of 1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid in the presence of triethylamine and dimethylformamide to form the final product, 6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one." ] } | |
Número CAS |
391889-86-4 |
Nombre del producto |
6-chloro-3-(1-(2-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
Fórmula molecular |
C32H23Cl2N3O3 |
Peso molecular |
568.45 |
Nombre IUPAC |
6-chloro-3-[2-(2-chlorobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H23Cl2N3O3/c1-40-22-14-11-19(12-15-22)28-18-27(36-37(28)32(39)23-9-5-6-10-25(23)34)30-29(20-7-3-2-4-8-20)24-17-21(33)13-16-26(24)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38) |
Clave InChI |
BIOXOGNSXOHSER-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2538410.png)


![Methyl 4-(((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2538414.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)


![1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2538424.png)

![7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2538427.png)
![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538428.png)
![[(6-Methylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2538429.png)